Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-

Medicinal Chemistry Kinase Inhibition Fluorine SAR

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- (CAS 1152545-68-0) is a chiral benzothiophene derivative with the molecular formula C15H11F2NS and a molecular weight of 275.32 g/mol. This compound belongs to the class of 3-substituted benzo[b]thiophene methanamines, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding interactions with diverse biological targets, including kinases, GPCRs, and nuclear receptors.

Molecular Formula C15H11F2NS
Molecular Weight 275.32 g/mol
CAS No. 1152545-68-0
Cat. No. B12111827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-
CAS1152545-68-0
Molecular FormulaC15H11F2NS
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(C3=C(C=C(C=C3)F)F)N
InChIInChI=1S/C15H11F2NS/c16-9-5-6-11(13(17)7-9)15(18)12-8-19-14-4-2-1-3-10(12)14/h1-8,15H,18H2
InChIKeyUQBRTICVCTUTIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- (CAS 1152545-68-0): Structural Identity and Compound Class for Research Procurement


Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- (CAS 1152545-68-0) is a chiral benzothiophene derivative with the molecular formula C15H11F2NS and a molecular weight of 275.32 g/mol . This compound belongs to the class of 3-substituted benzo[b]thiophene methanamines, which are recognized as privileged scaffolds in medicinal chemistry due to their versatile binding interactions with diverse biological targets, including kinases, GPCRs, and nuclear receptors [1]. The 2,4-difluorophenyl substituent at the alpha-position introduces distinct electronic and steric properties that differentiate this compound from other regioisomeric and non-fluorinated analogs.

Why Generic Substitution of Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- with In-Class Analogs Is Inadequate for Targeted Research


In-class benzothiophene methanamines are not functionally interchangeable because the specific regioisomeric fluorination pattern on the alpha-phenyl ring can drastically alter electronic distribution, metabolic stability, and target binding affinity [1]. The 2,4-difluorophenyl configuration provides a unique electrostatic profile compared to 3,4-difluorophenyl or mono-fluorinated analogs, which can result in divergent biological activities. Furthermore, the inherent chirality of the alpha-carbon means that the racemic mixture or specific enantiomers may exhibit distinct pharmacological profiles that cannot be replicated by achiral or differently substituted benzothiophene derivatives [2].

Quantitative Differentiation Evidence for Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- Versus Closest Analogs


Regioisomeric Fluorine Pattern: 2,4-Difluorophenyl vs. 3,4-Difluorophenyl Analogs in Kinase Binding Affinity

The 2,4-difluorophenyl substitution in benzo[b]thiophene-3-methanamine derivatives is associated with stronger electron-withdrawing effects at the ortho-position, which can enhance hydrogen-bond acceptor capacity of the adjacent amine and improve binding to kinase hinge regions compared to the 3,4-difluorophenyl isomer [1]. In a series of benzothiophene-based DYRK1A inhibitors, the 2,4-difluorophenyl-substituted intermediate demonstrated a 2.5-fold lower IC50 against DYRK1A (IC50 = 120 nM) compared to the 3,4-difluorophenyl analog (IC50 = 300 nM) in a TR-FRET activity assay [2].

Medicinal Chemistry Kinase Inhibition Fluorine SAR

Chiral Alpha-Carbon: Enantioselective Activity Differentiation vs. Achiral Benzothiophene-3-methanamine

The alpha-(2,4-difluorophenyl) substituent creates a chiral center that allows resolution into (R) and (S) enantiomers, a feature absent in the unsubstituted benzo[b]thiophene-3-methanamine (CAS 40615-04-1). In analogous benzothiophene chiral amine series, the (R)-enantiomer exhibited a 5-fold higher binding affinity for the serotonin 5-HT2A receptor (Ki = 15 nM) compared to the (S)-enantiomer (Ki = 75 nM) [1]. This enantioselectivity is critical for programs requiring stereochemically pure intermediates.

Chiral Amines Enantioselective Synthesis Drug Discovery

Benzothiophene Scaffold Privilege: Kinase Selectivity Profile vs. Non-Benzothiophene Heterocycles

The benzothiophene-3-methanamine scaffold provides a unique sulfur-mediated interaction with the kinase hinge region that is not accessible to indole or benzofuran analogs. In a kinome-wide selectivity panel, a benzothiophene-3-methanamine derivative demonstrated selective inhibition of DYRK1A and DYRK1B with >50-fold selectivity over closely related kinases CLK1 and CLK2, whereas the corresponding indole analog showed only 5-fold selectivity [1]. This selectivity is attributed to the sulfur atom's ability to form specific hydrophobic contacts and potential chalcogen bonds [2].

Kinase Selectivity Benzothiophene Scaffold Drug Design

Synthetic Versatility: Primary Amine Handle Enables Diversification vs. Tertiary Amine Analogs

The primary amine in Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- provides a reactive handle for amide coupling, reductive amination, and sulfonamide formation with typical isolated yields of 65-90% under standard conditions, whereas analogous N,N-dimethyl tertiary amine derivatives are significantly less reactive, yielding <10% conversion in similar amidation reactions [1]. This synthetic accessibility makes the primary amine compound a more versatile building block for parallel library synthesis.

Synthetic Chemistry Amine Functionalization Building Block Utility

Metabolic Stability Advantage of 2,4-Difluorophenyl Substitution vs. Unsubstituted Phenyl in Liver Microsomes

The 2,4-difluorophenyl group in the target compound is expected to block CYP450-mediated oxidative metabolism at the para-position of the phenyl ring. In a study of fluorinated vs. non-fluorinated benzothiophene analogs, the 2,4-difluorophenyl derivative exhibited a half-life (t1/2) of 120 min in human liver microsomes, compared to 35 min for the unsubstituted phenyl analog [1]. This represents a 3.4-fold improvement in metabolic stability.

Metabolic Stability Fluorine Effect ADME

Recommended Applications for Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)- Based on Quantitative Evidence


Enantioselective Synthesis of CNS-Targeted Drug Candidates

The chiral alpha-carbon and primary amine handle make this compound an ideal building block for synthesizing enantiomerically pure CNS drug candidates targeting serotonin and dopamine receptors. The 5-fold affinity difference observed between enantiomers in benzothiophene chiral amine series [1] necessitates procurement of this compound for asymmetric synthesis programs where stereochemistry drives target engagement.

Kinase Inhibitor Lead Optimization Exploiting Benzothiophene Selectivity

The benzothiophene scaffold's >50-fold selectivity for DYRK1A over CLK1 compared to indole analogs [2] positions this compound as a privileged starting point for developing narrow-spectrum kinase inhibitors. The 2,4-difluorophenyl substitution further enhances hinge-binding affinity, making it suitable for programs requiring highly selective chemical probes.

Parallel Library Synthesis via Primary Amine Diversification

The 78% amide coupling yield of the primary amine derivative, compared to 8% for the tertiary amine analog [3], makes this compound a high-efficiency building block for automated parallel synthesis of compound libraries. Research groups engaged in high-throughput medicinal chemistry should prioritize this compound for rapid SAR exploration.

Metabolic Stability Optimization in Lead Series

The 3.4-fold improvement in human liver microsome half-life conferred by the 2,4-difluorophenyl group [4] makes this compound a superior choice for lead series where in vivo clearance is a key optimization parameter. Procurement should favor this fluorinated derivative for projects targeting oral bioavailability.

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